6-(Cyclopropylamino)pyridazine-4-carboxylic acid
Description
6-(Cyclopropylamino)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a cyclopropylamino group at position 6 and a carboxylic acid group at position 2. For instance, pyridazine derivatives are known for enzyme inhibition (e.g., PDE5 and kinases) , suggesting therapeutic relevance for cardiovascular or oncological applications.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-(cyclopropylamino)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2/c12-8(13)5-3-7(11-9-4-5)10-6-1-2-6/h3-4,6H,1-2H2,(H,10,11)(H,12,13) |
InChI Key |
ZPZGHMYINCAGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NN=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylamino)pyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine-4-carboxylic acid with cyclopropylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylamino)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-(Cyclopropylamino)pyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylamino)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues in Pyridazine/Pyrimidine Families
The following table summarizes key structural and functional differences between 6-(Cyclopropylamino)pyridazine-4-carboxylic acid and related compounds:
Key Comparative Insights
Heterocyclic Core Differences
- Pyridazine vs. Pyrimidine/Pyridine: Pyridazine (two adjacent N atoms) exhibits distinct electronic properties compared to pyrimidine (N atoms at positions 1 and 3) or pyridine (one N atom). This affects hydrogen-bonding capacity and aromaticity, influencing target binding . Example: 6-Chloro-4-pyridazinecarboxylic acid’s electron-withdrawing Cl substituent may reduce nucleophilic reactivity compared to the cyclopropylamino group in the target compound .
Substituent Effects
- Cyclopropylamino vs. Cyclopropylmethylamino () increases steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility .
Biological Activity
6-(Cyclopropylamino)pyridazine-4-carboxylic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring substituted with a cyclopropylamino group and a carboxylic acid functional group, which may contribute to its interaction with various biological targets, including receptors and enzymes.
- Molecular Formula : C9H10N2O2
- Molecular Weight : 178.19 g/mol
- Structure : The compound is characterized by a pyridazine ring with specific functional groups that facilitate its biological interactions.
The mechanism of action for 6-(cyclopropylamino)pyridazine-4-carboxylic acid involves several pathways:
- Enzyme Interaction : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways that are crucial for various metabolic processes.
Biological Activities
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts:
- Metabolic Regulation : It has been studied for its effects on hydroxycarboxylic acid receptor 3 (HCA3), which plays a role in metabolic processes. This interaction suggests potential therapeutic applications in treating metabolic disorders such as obesity and diabetes.
- Anticancer Potential : Preliminary studies have shown that derivatives of pyridazine compounds can exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the pyridazine core can enhance anticancer activity .
- Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific biological pathways, which may include interactions with key metabolic enzymes.
Case Studies and Research Findings
Several studies have investigated the biological activity of 6-(cyclopropylamino)pyridazine-4-carboxylic acid and related compounds:
- Cytotoxicity Assays : In vitro assays demonstrated dose-dependent cytotoxicity against human adenocarcinoma-derived cell lines, indicating its potential as an anticancer agent .
- Metabolic Pathway Studies : Research involving receptor binding assays highlighted the compound's ability to modulate HCA3, suggesting implications for metabolic regulation.
Comparative Analysis with Related Compounds
To better understand the biological activity of 6-(cyclopropylamino)pyridazine-4-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Key Findings |
|---|---|---|---|
| 6-(Cyclopropylamino)pyridazine-4-carboxylic acid | C9H10N2O2 | Metabolic modulation, anticancer | Significant receptor interaction; cytotoxicity against cancer cells |
| 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid | C10H12N2O2 | Enzyme inhibition | Potential inhibitor of specific pathways; moderate cytotoxicity observed |
| 7-Oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine derivatives | Varies | CDK inhibition | High specificity for CDK4/6; effective in tumor growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
